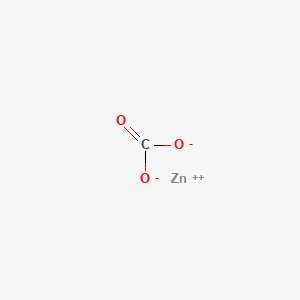
Carbonic acid;ZINC
Cat. No. B1218789
Key on ui cas rn:
3486-35-9
M. Wt: 127.4 g/mol
InChI Key: ONIOAEVPMYCHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04743435
Procedure details


Each of the mixtures of copper nitrate and zinc nitrate at a Zn/(Zn+Cu) atomic ratio of 0.1, 0.2, 0.3, 0.5 and 0.67, respectively, was dissolved in an ionexchanged water at a concentration of 20 wt %. Separately, a 20 wt % aqueous solution containing a stoichiometric amount of sodium carbonate was prepared. The resulting sodium carbonate solution was added dropwise to the solution of nitrate mixture while stirring in a stirring tank to produce a precipitate of basic copper carbonate and basic zinc carbonate. The precipitate was filtered, washed with water and dried at 120° C. for 10 hours. The precipitate was then calcined at a temperature of 350° C. for 5 hours to obtain five mixtures of cupric oxide and zinc oxide having different proportions.







Name

Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Cu+2:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn].[C:20](=[O:23])([O-:22])[O-:21].[Na+].[Na+].[N+]([O-])([O-])=O>O>[C:20](=[O:21])([O-:23])[O-:22].[Cu+2:5].[C:20](=[O:21])([O-:23])[O-:22].[Zn+2:14] |f:0.1.2,3.4.5,7.8.9,12.13,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring in a stirring tank
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Cu+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Zn+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04743435
Procedure details


Each of the mixtures of copper nitrate and zinc nitrate at a Zn/(Zn+Cu) atomic ratio of 0.1, 0.2, 0.3, 0.5 and 0.67, respectively, was dissolved in an ionexchanged water at a concentration of 20 wt %. Separately, a 20 wt % aqueous solution containing a stoichiometric amount of sodium carbonate was prepared. The resulting sodium carbonate solution was added dropwise to the solution of nitrate mixture while stirring in a stirring tank to produce a precipitate of basic copper carbonate and basic zinc carbonate. The precipitate was filtered, washed with water and dried at 120° C. for 10 hours. The precipitate was then calcined at a temperature of 350° C. for 5 hours to obtain five mixtures of cupric oxide and zinc oxide having different proportions.







Name

Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Cu+2:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn].[C:20](=[O:23])([O-:22])[O-:21].[Na+].[Na+].[N+]([O-])([O-])=O>O>[C:20](=[O:21])([O-:23])[O-:22].[Cu+2:5].[C:20](=[O:21])([O-:23])[O-:22].[Zn+2:14] |f:0.1.2,3.4.5,7.8.9,12.13,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring in a stirring tank
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Cu+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Zn+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
